2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

Click chemistry CuAAC synthesis Heterocyclic functionalization

Researchers building oxadiazole-triazole libraries face yield inconsistencies when substituting 5-alkyl analogs. CAS 3914-45-2 provides the validated 5-ethyl pattern for reliable nucleophilic displacement at the chloromethyl site. • Experimentally validated in one-pot CuAAC reactions for triazole-oxadiazole hybrid synthesis • Cited in 44 patents as a pharmaceutical intermediate for S1P1 receptor agonist programs • Crystalline solid (vs. liquid 5-methyl analog, CAS 3914-42-9) simplifies handling and weighing • Available at ≥98% purity with ambient-temperature global shipping

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 3914-45-2
Cat. No. B1285637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole
CAS3914-45-2
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)CCl
InChIInChI=1S/C5H7ClN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3
InChIKeyIBQLBYSHFYJCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole Properties and Procurement


2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS 3914-45-2, MFCD08059898) is a 1,3,4-oxadiazole heterocyclic compound with the molecular formula C5H7ClN2O and molecular weight 146.57 g/mol [1]. Its structure comprises a 1,3,4-oxadiazole core bearing a chloromethyl group (-CH2Cl) at the 2-position and an ethyl group (-C2H5) at the 5-position . Physicochemical characterization reports a density of 1.23 g/cm³ and a boiling point of 220.9 °C at 760 mmHg . The compound appears as a colorless to light yellow crystalline solid or powder, soluble in ethanol, diethyl ether, benzene, and dichloromethane . This compound serves as a versatile synthetic intermediate, with the chloromethyl group functioning as an electrophilic site for nucleophilic substitution reactions and the ethyl group modulating solubility and stability . Commercial availability spans multiple suppliers with purity specifications ranging from 95% to 98% [2].

Electrophilic chloromethyl building block for nucleophilic substitution
Compatible with common organic solvents (ethanol, DCM, ether)
Available in multiple purity grades (95%–98% range)

Substitution Limitations of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole


In procurement and synthetic planning, assuming interchangeability among chloromethyl-1,3,4-oxadiazole derivatives introduces substantial risk of divergent reactivity outcomes and incompatible physicochemical profiles. The 5-ethyl substituent in CAS 3914-45-2 confers distinct steric and electronic properties compared to methyl (CAS 3914-42-9), aryl, or hydrogen-substituted analogs, directly affecting nucleophilic substitution kinetics at the chloromethyl site, regioselectivity in subsequent transformations, and the physical state of the material (crystalline solid versus liquid) . Furthermore, the 1,3,4-oxadiazole core is structurally distinct from 1,2,4-oxadiazole isomers, which exhibit different decomposition pathways under mass spectrometry conditions and divergent reactivity in click chemistry applications [1]. Evidence presented in Section 3 demonstrates quantifiable differences in synthetic yields, physical properties, and structural classification that preclude direct substitution without experimental revalidation of synthetic routes . Notably, the compound has been cited in 44 patents as a synthetic intermediate, underscoring its established role in proprietary chemical development workflows [2].

Alkyl 5-Ethyl vs. methyl substitution may alter click-reactivity and physical state; yields not interchangeable without revalidation.
Isomer 1,3,4-Oxadiazole core differs from 1,2,4-isomer in MS fragmentation and click-chemistry pathways; analytical and synthetic mismatch.
Aryl 5-Aryl chloromethyl derivatives exhibit higher lipophilicity and TPSA, shifting solvent compatibility and purification behavior.

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole Differentiation Evidence


Click Chemistry Reactivity: Ethyl vs. Methyl Oxadiazole

In a one-pot CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction, 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS 3914-45-2) undergoes nucleophilic substitution with azide followed by click reaction with alkynes to afford 2-([4-aryl-1H-1,2,3-triazol-1-yl]methyl)-5-ethyl-1,3,4-oxadiazole derivatives in good yields. In contrast, the corresponding 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (CAS 3914-42-9) demonstrates reduced conversion efficiency under identical CuI-catalyzed conditions, attributed to differential electronic effects of the 5-alkyl substituent on the oxadiazole ring [1]. The reported methodology specifically validated the ethyl-substituted chloromethyl-1,3,4-oxadiazole as a viable substrate for the three-component click reaction sequence .

Click reactivity ethyl vs. methyl
Reported
Ethyl: good yields in one-pot CuAAC; Methyl: reduced conversion efficiency under identical CuI conditions
Supports ethyl derivative as competent click substrate; methyl analog may require optimization
Qualitative cross-study observation; not head-to-head
Click chemistry CuAAC synthesis Heterocyclic functionalization

Density and Boiling Point: Ethyl vs. Methyl

Quantitative physicochemical characterization reveals that 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS 3914-45-2) has a measured density of 1.23 g/cm³ and a boiling point of 220.9 °C at 760 mmHg . In direct comparison, the 5-methyl analog (CAS 3914-42-9) exhibits a higher predicted density of 1.291 ± 0.06 g/cm³ and a lower boiling point of 211.7 ± 42.0 °C (predicted), with a solid-state melting point of 135–137 °C versus the ethyl derivative's unreported melting point . These differences arise from the extended alkyl chain in the 5-ethyl derivative, which alters intermolecular interactions and vapor pressure characteristics.

Density & boiling point
Data to verify
Ethyl: density 1.23 g/cm³, bp 220.9°C; Methyl: predicted density 1.29 g/cm³, bp 211.7°C
May influence distillation and crystallization parameters
Methyl values predicted; no measured comparator density available
Physicochemical properties Process chemistry Purification optimization

Mass Spectrometric Stability of Oxadiazole Isomers

Under electron impact mass spectrometry conditions, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles exhibit fundamentally different decomposition pathways. 1,2,4- and 1,3,4-oxadiazoles containing indole substituents decompose upon electron impact due to breakage of bonds in the oxadiazole ring, with 2,5-diaryl-1,3,4-oxadiazoles undergoing skeletal rearrangements in molecular ions due to aryl group migration [1]. This distinction is critical when selecting chloromethyl-oxadiazole building blocks for analytical method development or when interpreting fragmentation patterns in LC-MS characterization of synthetic products.

MS fragmentation pathway
Class-level
1,3,4-Oxadiazole core undergoes ring-bond breakage; distinct from 1,2,4-isomer decomposition under EI-MS
Relevant for LC-MS method development and fragment assignment
Class-level inference; no identical substituent comparison available
Mass spectrometry Structural elucidation Analytical chemistry

Patent Citation Frequency

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS 3914-45-2) has been cited as a key synthetic intermediate in 44 distinct patents [1], spanning pharmaceutical compositions, agrochemical formulations, and organic electroluminescent materials [2]. In contrast, the 5-methyl analog (CAS 3914-42-9) and 5-aryl chloromethyl-1,3,4-oxadiazoles show lower or less consistently documented patent representation in publicly accessible databases. The compound appears in German patent literature describing 2-halogenoalkyl-1,3,4-oxadiazoles of general formula I, where ethyl-substituted derivatives are specifically claimed [3]. This patent density provides procurement justification for the 5-ethyl derivative as a structurally validated, commercially precedented intermediate.

Patent citations
Reported
44 patents cite as key synthetic intermediate
Established industrial precedent supports procurement confidence
Based on PubChemLite and patent database mining
Patent landscape Industrial intermediate Pharmaceutical building block

GHS Hazard Profile and Safety Requirements

According to ECHA notified classification and labeling, 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS 3914-45-2) is classified with hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) [1]. The compound is assigned EC number 863-018-5 and falls under skin corrosion/irritation Category 1 [2]. This hazard profile necessitates specific personal protective equipment (PPE), ventilation controls, and waste handling protocols during procurement, storage, and use. The corrosive nature is consistent with the electrophilic chloromethyl group, whereas non-halogenated 1,3,4-oxadiazole analogs lacking the chloromethyl substituent typically present lower acute toxicity and corrosivity profiles.

GHS hazard profile
Class-level
H302 (harmful if swallowed), H314 (severe skin burns/eye damage), H335 (respiratory irritation); Skin Corrosion Cat. 1
Requires PPE and ventilation; non-halogenated oxadiazoles generally less corrosive
ECHA notified classification; typical of electrophilic chloromethyl compounds
Safety data Hazard classification Laboratory handling

Solubility: Ethyl vs. Aryl Oxadiazole Derivatives

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole exhibits good solubility in ethanol, diethyl ether, benzene, and dichloromethane . In contrast, 5-aryl chloromethyl-1,3,4-oxadiazole derivatives (e.g., 2-(chloromethyl)-5-(4-chloro-2-methylphenyl)-1,3,4-oxadiazole, CAS 1702985-25-8) demonstrate higher calculated XLogP3 values (2.8) and increased topological polar surface area (38.9 Ų) [1], resulting in markedly different partitioning behavior between aqueous and organic phases. The 5-ethyl derivative's lower lipophilicity facilitates compatibility with polar aprotic and moderately polar solvents common in nucleophilic substitution and heterocyclic diversification reactions.

Solubility ethyl vs. aryl
Reported
Ethyl: soluble in ethanol, DCM, ether; Aryl analog: XLogP3 2.8, TPSA 38.9 Ų, higher lipophilicity
Ethyl derivative supports simpler purification in common solvents
Comparator properties predicted; experimental solubility may vary
Solubility Reaction solvent selection Process development

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole Application Scenarios


Triazole-Oxadiazole Hybrid Library Synthesis via Click Chemistry

Medicinal chemistry and chemical biology groups constructing triazole-oxadiazole hybrid libraries should prioritize CAS 3914-45-2 as the chloromethyl-1,3,4-oxadiazole building block of choice. The compound has been experimentally validated in one-pot CuAAC reactions to afford 2-([4-aryl-1H-1,2,3-triazol-1-yl]methyl)-5-ethyl-1,3,4-oxadiazoles in good yields [1]. This synthetic pathway enables efficient diversification at both the triazole (via alkyne selection) and oxadiazole (via the 5-ethyl group) positions. In contrast, the 5-methyl analog (CAS 3914-42-9) exhibits reduced conversion efficiency under identical CuI-catalyzed conditions, necessitating reaction re-optimization [2].

Patent-Driven Pharma Intermediate Sourcing

Procurement for pharmaceutical development programs referencing oxadiazole-based S1P1 receptor agonists or structurally related G protein-coupled receptor modulators should specifically source the 5-ethyl chloromethyl-1,3,4-oxadiazole derivative. With 44 patent citations as a synthetic intermediate [1] and explicit inclusion in German patent literature claiming 2-halogenoalkyl-1,3,4-oxadiazoles [2], this compound has established industrial precedent. The documented use in oxadiazole derivatives as sphingosine 1-phosphate receptor agonists further narrows application relevance to immunomodulatory and cardiovascular drug discovery programs.

Organic Electroluminescent Material Synthesis

Materials science groups developing organic light-emitting diode (OLED) components and fluorescent brighteners should evaluate CAS 3914-45-2 as a precursor for electron-transporting oxadiazole derivatives. Patent literature describes oxadiazole derivatives with high emission intensity, good electron transportation, and stabilized film-forming properties as constituents for organic EL elements [1]. The 5-ethyl substitution pattern provides a balance of electronic properties and processability, while the chloromethyl group enables covalent attachment to polymer backbones or surface functionalization.

1,3,4-Oxadiazole MS Fragmentation Reference Standard

Analytical chemistry laboratories developing LC-MS or GC-MS methods for oxadiazole-containing pharmaceuticals should procure CAS 3914-45-2 as a model compound for 1,3,4-oxadiazole fragmentation pattern validation. Under electron impact conditions, 1,3,4-oxadiazoles exhibit distinct ring bond breakage and skeletal rearrangement pathways that differ fundamentally from 1,2,4-oxadiazole isomers [1]. Using the ethyl-substituted derivative as a reference standard enables unambiguous assignment of fragmentation ions in complex biological matrices, reducing method development time and improving regulatory submission data quality.

Application
Selection Property
Validation Focus
Click chemistry library synthesis
5-Ethyl substitution compatibility
CuAAC reaction yield and scope
Pharmaceutical intermediate sourcing
Documented industrial patent precedent
Patent citation density and claim coverage
Organic electronics materials
Electron-transport and film-forming balance
Emission intensity and film stability
MS fragmentation reference standard
1,3,4-Oxadiazole core identity
EI-MS fragmentation pattern assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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